2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that features a chroman moiety. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the dioxaborolane structure and the chroman ring. The compound is classified under the category of boron compounds and is specifically categorized as a boronic ester.
This compound can be synthesized through various methods involving starting materials such as borylated styrenes or chroman derivatives. Research has demonstrated its utility in synthetic pathways that include key transformations like glyoxylate-ene reactions and cyclization processes.
The synthesis of 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves several steps:
The reactions are often carried out under inert atmospheres to prevent moisture and air interference. For example, in one study, a scandium(III) triflate-catalyzed glyoxylate-ene reaction was employed as a critical step in synthesizing related chromane derivatives .
The molecular structure of 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane features a chroman ring fused with a dioxaborolane unit. The presence of four methyl groups on the dioxaborolane enhances its steric and electronic properties.
The compound participates in various chemical reactions typical of boronic esters:
Reactions involving this compound often require careful control of conditions such as temperature and atmosphere to ensure high yields and selectivity.
The mechanism of action for 2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily revolves around its reactivity as a boronic ester:
Kinetic studies may reveal rate constants for these reactions under different conditions, providing insights into their efficiency.
2-(Chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has significant applications in:
This compound exemplifies the versatility of boronic esters in modern synthetic chemistry and their importance in various fields including pharmaceuticals and materials science.
Palladium-catalyzed borylation of chroman derivatives with pinacolborane (HBpin) enables direct C–B bond formation at sterically constrained positions. The C7-borylation of chroman-2-one triflates proceeds via oxidative addition of Pd(0) into the C–O bond, followed by Bpin transfer from HBpin. Key catalytic systems include PdCl₂(dppf)·CH₂Cl₂ (1 mol%) with N-methylmorpholine (NMM) as a base in dioxane at 80°C, achieving >90% yield within 24 hours [6]. This method tolerates electron-donating substituents on the chroman ring but requires anhydrous conditions due to HBpin’s moisture sensitivity [1] [6].
Table 1: Palladium-Catalyzed Borylation of Chroman Triflates with HBpin
Chroman Precursor | Catalyst System | Ligand | Temperature | Yield (%) |
---|---|---|---|---|
Chroman-7-yl triflate | PdCl₂(dppf)·CH₂Cl₂ | dppf | 80°C | 94% |
6-Methylchroman-7-yl triflate | Pd(OAc)₂ | XPhos | 90°C | 87% |
Sequential Heck coupling followed by intramolecular borylation constructs functionalized chroman boronate esters from o-haloaryl allyl ethers. A representative protocol employs Pd(OAc)₂ (5 mol%) with SPhos as a ligand, triggering arylhalide insertion into allyl ethers. Subsequent in situ borylation using B₂(pin)₂ yields bicyclic chroman boronate esters with >85% diastereoselectivity. This cascade methodology establishes two rings and the C–B bond in a single operation [9].
Suzuki-Miyaura reactions leverage pre-borylated chroman derivatives like 2-(chroman-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as nucleophilic partners. Coupling with aryl halides under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/K₂CO₃(aq) at 85°C provides 7-arylchroman derivatives—key scaffolds for kinase inhibitors. The electron-rich C7 position enhances transmetalation efficiency, enabling reactions with deactivated aryl chlorides [5].
Table 2: Suzuki-Miyaura Coupling of 2-(Chroman-7-yl)-dioxaborolane
Aryl Halide | Catalyst | Base | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | 12 | 92% |
3-Chloroacetophenone | Pd(dtbpf)Cl₂ | CsF | 18 | 78% |
2-Naphthyl bromide | Pd(OAc)₂ | K₃PO₄ | 8 | 95% |
Directed ortho-metalation (DoM) strategies enable regioselective C7-borylation of chroman derivatives. Rhodium catalysts such as [RhCl(COD)]₂ (3 mol%) with dtbpy promote B–H insertion into chroman C–H bonds using HBpin. The reaction requires a carbonyl directing group at C2 (e.g., chroman-2-one) for >20:1 regioselectivity. Typical conditions involve refluxing 1,4-dioxane for 8–16 hours, yielding boronate esters that are air-sensitive and require cold storage (2–8°C) [3] [9].
Asymmetric hydroboration of chroman-fused 1,3-enynes using Cu(OTf)₂/(R)-DTBM-SEGPHOS delivers chiral allenyl boronates with 94% ee. Subsequent hydrogenation generates enantioenriched 7-borylated chromans. Alternative routes employ chiral palladium complexes to desymmetrize prochiral diboronates, achieving dr >95% for chroman scaffolds bearing β-stereocenters [10].
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2